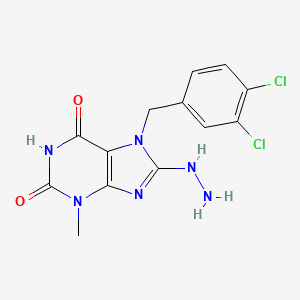
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a dichlorobenzyl group, a hydrazinyl group, and a methyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: Introduction of the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction.
Hydrazinylation: Addition of the hydrazinyl group using hydrazine or its derivatives under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Compounds with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology and Medicine
Due to its structural similarity to biologically active purines, it may be investigated for its potential as an enzyme inhibitor or as a lead compound in drug discovery.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, polymerases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydrazinylpurine: Lacks the dichlorobenzyl and methyl groups.
3-Methylpurine: Lacks the dichlorobenzyl and hydrazinyl groups.
7-Benzyl-8-hydrazinylpurine: Lacks the dichlorobenzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other purine derivatives.
Properties
Molecular Formula |
C13H12Cl2N6O2 |
|---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12Cl2N6O2/c1-20-10-9(11(22)18-13(20)23)21(12(17-10)19-16)5-6-2-3-7(14)8(15)4-6/h2-4H,5,16H2,1H3,(H,17,19)(H,18,22,23) |
InChI Key |
FIDYADIYPZAKDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
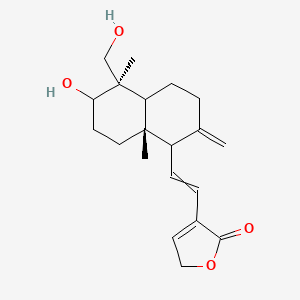
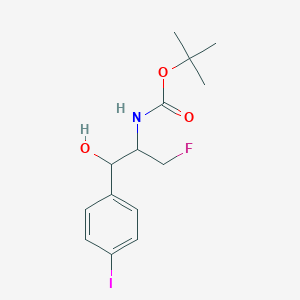
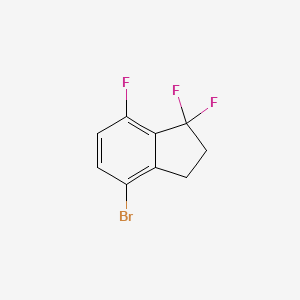
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
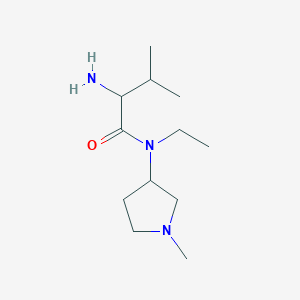
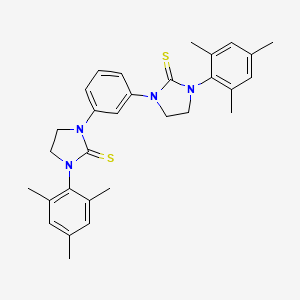
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
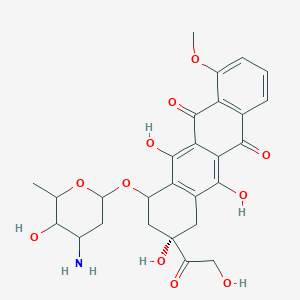
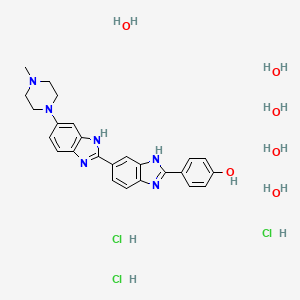
![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
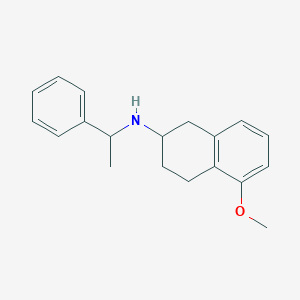
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
